molecular formula C5H9O3- B14617184 2-Methylpropyl carbonate CAS No. 57272-07-8

2-Methylpropyl carbonate

Cat. No.: B14617184
CAS No.: 57272-07-8
M. Wt: 117.12 g/mol
InChI Key: QRAFJHXNLQTXQW-UHFFFAOYSA-M
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Description

2-Methylpropyl carbonate is an organic compound belonging to the class of carbonates It is characterized by the presence of a carbonate group (CO3) bonded to a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropyl carbonate can be synthesized through the reaction of 2-methylpropanol with phosgene or carbonyl diimidazole. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{2-Methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, this compound can be produced through the transesterification of dimethyl carbonate with 2-methylpropanol. This method is preferred due to its higher yield and lower environmental impact compared to the use of phosgene. The reaction is catalyzed by a base such as sodium methoxide and occurs at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methylpropanol and carbon dioxide.

    Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield 2-methylpropanol.

    Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: 2-Methylpropanol and carbon dioxide.

    Reduction: 2-Methylpropanol.

    Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

2-Methylpropyl carbonate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of 2-Methylpropyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, releasing 2-methylpropanol upon hydrolysis. The released 2-methylpropanol can then interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

2-Methylpropyl carbonate can be compared with other carbonates such as ethyl carbonate and propyl carbonate. While all these compounds share the carbonate functional group, this compound is unique due to the presence of the 2-methylpropyl group, which imparts different physical and chemical properties. Similar compounds include:

  • Ethyl carbonate
  • Propyl carbonate
  • Butyl carbonate

These compounds differ in their alkyl groups, leading to variations in their reactivity and applications.

Properties

CAS No.

57272-07-8

Molecular Formula

C5H9O3-

Molecular Weight

117.12 g/mol

IUPAC Name

2-methylpropyl carbonate

InChI

InChI=1S/C5H10O3/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1

InChI Key

QRAFJHXNLQTXQW-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC(=O)[O-]

Origin of Product

United States

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